3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

Molecular Weight Structural Differentiation Building Block Identity

Researchers pursuing indazole-based kinase inhibitors face multi-step protection/deprotection bottlenecks. This compound delivers a pre-installed 3-ethyl group and N1-SEM protection with a free 6-amine ready for direct diversification. • Pre-installed 3-ethyl saves synthetic steps for rapid 6-position SAR exploration • SEM group is selectively cleavable via TBAF, leaving the 3-ethyl intact-unlike 3-H or 3-Me analogs • Free 6-amine enables direct coupling with carboxylic acids or aldehydes for library synthesis • Distinct steric profile improves selectivity in enzyme/receptor binding assays vs. smaller 3-substituents

Molecular Formula C15H25N3OSi
Molecular Weight 291.47
CAS No. 1214900-20-5
Cat. No. B595956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine
CAS1214900-20-5
Molecular FormulaC15H25N3OSi
Molecular Weight291.47
Structural Identifiers
SMILESCCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C
InChIInChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3
InChIKeyAHACFIDYJWQXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected 6-Aminoindazole Building Block (CAS 1214900-20-5)


3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine (CAS 1214900-20-5) is a functionalized indazole derivative featuring a 3-ethyl substituent, a SEM (2-(trimethylsilyl)ethoxy)methyl) protecting group on the N1 nitrogen, and a free primary amine at the 6-position . This compound serves as a protected intermediate enabling sequential deprotection and functionalization strategies in medicinal chemistry . Its molecular formula is C15H25N3OSi with a molecular weight of 291.46 g/mol .

N1-SEM protecting group cleavable by TBAF for selective deprotection
3-ethyl substituent provides steric and electronic control at reactive 6-amine
Free 6-amine ready for amide coupling or reductive amination

Why 3-Ethyl and SEM Protection Are Essential


Generic substitution with simpler 6-aminoindazoles (e.g., unsubstituted 6-aminoindazole, CAS 6967-12-0) or analogs with different N1 protection or 3-substituents is not feasible because the combination of a 3-ethyl group and an N1-SEM protecting group uniquely controls both the steric and electronic environment at the reactive 6-amine, as well as the regioselectivity of subsequent deprotection . The SEM group is cleavable under fluoride conditions (e.g., TBAF), while the 3-ethyl substituent remains intact, a differentiation that analogs like 3-H (CAS 1094504-34-3) or 3-methyl (CAS 1214900-04-5) cannot replicate due to altered steric profiles and different physicochemical properties .

Target 3-Ethyl, N1-SEM protected 6-aminoindazole
Potential Substitute 3-H or 3-methyl analogs without SEM or with different N1 protection
Deprotection selectivity
Fluoride-mediated SEM removal may not proceed cleanly with analogs lacking the SEM group, altering regiochemical outcomes.
Steric/electronic environment
The 3-ethyl group creates a distinct steric and electronic profile; 3-H or 3-methyl analogs may shift reaction rates and product distributions at the 6-position.

Quantitative Differentiation from Closest Analogs


Molecular Weight Distinction by Mass Spectrometry

The target compound (3-ethyl) has a molecular weight of 291.46 g/mol , which is 14.02 g/mol higher than the 3-methyl analog (277.44 g/mol) and 28.05 g/mol higher than the 3-H analog (263.41 g/mol) . This mass difference is directly attributable to the ethyl substituent and provides a clear analytical marker for identity confirmation via LC-MS or HRMS.

MW Distinction
Calculated
291.46 g/mol vs 277.44 (3-Me) / 263.41 (3-H); +14.02 / +28.05 g/mol
Enables unambiguous identity confirmation by LC-MS or HRMS.
Mass differences directly reflect the 3-ethyl substituent.
Molecular Weight Structural Differentiation Building Block Identity

Predicted Boiling Point and Purification Strategy

The predicted boiling point of the target compound is 409.9 ± 40.0 °C . In contrast, the predicted boiling point of the 3-methyl analog is 392.3 ± 40.0 °C , a difference of approximately 17.6 °C. This suggests a measurable difference in volatility that could impact purification by distillation or solvent removal under reduced pressure.

Predicted Boiling Point
Predicted
409.9 ± 40.0 °C vs 392.3 ± 40.0 °C (3-Me); ~17.6 °C higher
May simplify solvent removal under reduced pressure without compound loss.
Predicted values; experimental verification recommended.
Boiling Point Purification Thermal Stability

Predicted Density for Formulation Calculations

The predicted density of the target compound is 1.07 ± 0.1 g/cm³ , compared to 1.05 ± 0.1 g/cm³ for the 3-methyl analog . While the difference is small, it can affect the molar volume and concentration calculations for solution-based reactions.

Predicted Density
Predicted
1.07 ± 0.1 g/cm³ vs 1.05 ± 0.1 (3-Me)
Supports accurate stoichiometric calculations for scale-up.
Minor density difference; verify lot-specific values.
Density Formulation Physical Property

Commercial Purity Grade Advantage

Multiple vendors supply this compound at purities of 95%, 97%, or ≥98% (NLT 98%) . In comparison, the 3-methyl analog is commonly offered at 95% purity . The availability of a higher purity grade (≥98%) for the 3-ethyl derivative reduces the burden of additional purification before use in sensitive coupling reactions.

Commercial Purity
Vendor specification
95%, 97%, or ≥98% (NLT 98%) available; 3-Me analog typically 95%
Higher purity grade may reduce pre-use purification for sensitive couplings.
Confirm lot-specific COA before metal-catalyzed reactions.
Purity Quality Control Reproducibility

Optimal Application Scenarios


SEM Deprotection via TBAF

The SEM group can be selectively removed using tetra-n-butylammonium fluoride (TBAF), yielding the free 3-ethyl-1H-indazol-6-amine for further functionalization. This strategy is not feasible with 3-H or 3-methyl analogs without altering the steric profile of the final compound .

Amide Coupling or Reductive Amination at 6-Amine

The free 6-amine can be directly coupled with carboxylic acids or aldehydes to introduce diversity. The 3-ethyl group provides a distinct steric environment compared to 3-methyl, potentially improving selectivity in enzyme or receptor binding assays .

Building Block for Kinase Inhibitor Libraries

Indazole-based kinase inhibitors often require a 3-alkyl substituent. This compound offers a pre-installed 3-ethyl group, saving synthetic steps and enabling rapid SAR exploration around the 6-position .

Analytical Standard for LC-MS and NMR

The distinct molecular weight and predicted density of this compound make it a suitable reference standard for calibrating LC-MS systems when analyzing reaction mixtures containing multiple SEM-protected intermediates .

Application
Selection Property
Validation Focus
SEM Deprotection via TBAF
TBAF-cleavable SEM protection
Selective deprotection yield and purity
Amide Coupling / Reductive Amination at 6-Amine
Steric environment of 3-ethyl group
Reaction selectivity and product diversity
Kinase Inhibitor Library Building Block
Pre-installed 3-ethyl substituent
SAR exploration efficiency around 6-position
Analytical Standard for LC-MS / NMR
Distinct molecular weight and predicted density
LC-MS calibration accuracy and identity verification
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